molecular formula C5H7ClN2O2 B1362495 3-(2-Chloroethyl)imidazolidine-2,4-dione CAS No. 90124-69-9

3-(2-Chloroethyl)imidazolidine-2,4-dione

Cat. No. B1362495
CAS RN: 90124-69-9
M. Wt: 162.57 g/mol
InChI Key: MYTSAKIZDHFOMB-UHFFFAOYSA-N
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Description

“3-(2-Chloroethyl)imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 90124-69-9 . It has a molecular weight of 162.58 . The IUPAC name for this compound is 3-(2-chloroethyl)-2,4-imidazolidinedione .


Molecular Structure Analysis

The molecule consists of 7 Hydrogen atoms, 5 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom . The InChI Code is 1S/C5H7ClN2O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3H2,(H,7,10) .

Scientific Research Applications

Synthesis and Structural Elucidation

  • Synthesis of Derivatives : The synthesis of various derivatives of imidazolidine-2,4-dione, including unsubstituted and halogen substituted 5-arylidene basic amide derivatives, has been explored. Structural elucidation using X-ray analysis was performed for representative compounds, indicating a focus on the chemical structure and properties of these compounds (Pękala et al., 2005).

Synthesis Techniques and Methodologies

  • Microwave-Assisted Synthesis : A study detailed the efficient one-pot microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs. This demonstrates the advancement in synthesis techniques for imidazolidine derivatives (Brouillette et al., 2007).
  • Ring Transformation Studies : Research on ring transformation of imidazolidine-2,4-diones to 4H-Imidazoles in the reaction with certain compounds shows the exploration of chemical transformations and molecular interactions (Schläpfer-Dähler et al., 1992).

Crystal Structure and Conformation

  • Crystal Structure Analysis : The synthesis and single crystal X-ray structural analysis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione highlight the importance of structural analysis in understanding the properties and potential applications of these compounds (Aydin et al., 2013).

Chemical and Biological Interactions

  • DNA Binding Studies : Investigations into the DNA binding affinity of imidazolidine derivatives by methods like cyclic voltammetry and UV-Vis spectroscopy indicate their potential in biological applications, particularly in cancer research (Shah et al., 2013).

Pharmaceutical Intermediates

  • The inspected compound, 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, is identified as a pharmaceutical intermediate, indicating its potential use in the development of pharmaceutical products (Aydin et al., 2013).

properties

IUPAC Name

3-(2-chloroethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTSAKIZDHFOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30305217
Record name 3-(2-chloroethyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl)imidazolidine-2,4-dione

CAS RN

90124-69-9
Record name NSC169790
Source DTP/NCI
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Record name 3-(2-chloroethyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-chloroethyl)imidazolidine-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AJ Pepino, WJ Peláez, MS Faillace, NM Ceballos… - RSC …, 2014 - pubs.rsc.org
Flash vacuum as well as static pyrolysis were used to gain insight into the mechanisms of decomposition of the title compounds. They were synthesized by the use of microwave …
Number of citations: 9 pubs.rsc.org
AJ Pepino, WJ Peláez, MS Faillace, NM Ceballos… - researchgate.net
Flash vacuum as well as static pyrolysis were used to gain insight into the mechanisms of decomposition of the title compounds. They were synthesized by the use of microwave …
Number of citations: 3 www.researchgate.net

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